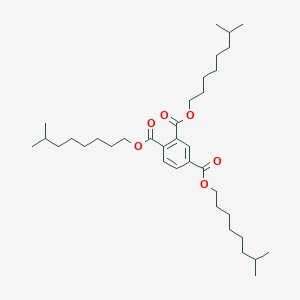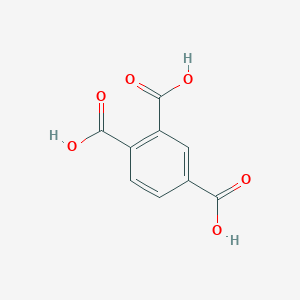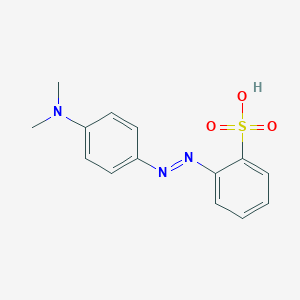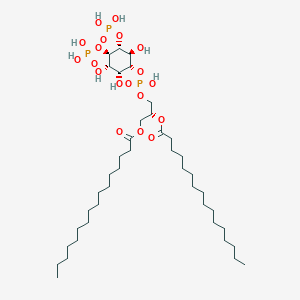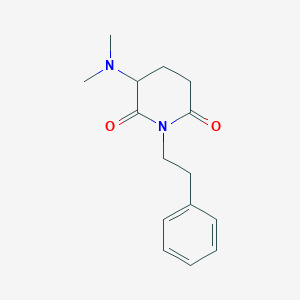
Phyllanthimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phyllanthimide is a natural compound derived from the plant Phyllanthus amarus. This compound has attracted significant attention in recent years due to its potential applications in various fields of scientific research.
Wissenschaftliche Forschungsanwendungen
Immunomodulatory Effects
Phyllanthus species, including compounds like phyllanthin, have been researched for their potential immunomodulatory effects. These effects are crucial for treating immune-related diseases. Phyllanthus species, including Phyllanthus amarus, Phyllanthus emblica, Phyllanthus niruri, and Phyllanthus urinaria, have shown significant immunomodulatory effects. However, further experimental and preclinical studies are needed to confirm these traditional uses and develop them into therapeutic agents for immune-related disorders (Jantan et al., 2019).
Protective Activity in Liver Cells
Phyllanthin has demonstrated protective effects against ethanol-induced liver cell injury. In a study on rat hepatocytes, phyllanthin showed potential in antagonizing damage induced by ethanol, highlighting its hepatoprotective and antioxidant activity (Chirdchupunseree & Pramyothin, 2010).
Rapid Analysis of Bioactive Compounds
Research has developed methods for the rapid screening of phytochemicals like phyllanthin using advanced techniques like LC/MS/MS. This research aids in the quick identification and characterization of bioactive compounds in Phyllanthus amarus (Kumar et al., 2015).
Antinociceptive Activity
Phyllanthimide analogues, including maleimide and succinimide, have been evaluated for their antinociceptive (pain-relieving) activity in mice. The study showed that these compounds have significant analgesic effects, suggesting their potential in pain management (Filho et al., 1996).
Antimicrobial Activity
Phyllanthin and its analogs have been investigated for their antibacterial activity. Maleimides, in particular, were found to be more active than succinimides, indicating their potential as antimicrobial agents (Cechinel Filho et al., 1994).
Intestinal Absorption and Transport
Studies have explored the intestinal absorption and transport mechanisms of phyllanthin, using models like Caco-2 cell monolayers. This research is crucial for understanding how phyllanthin can be effectively absorbed in the body (Nguyen et al., 2013).
Anticancer Potential
Phyllanthin has been studied for its protective role against liver carcinoma and its potential anti-tumor effects on human hepatocellular carcinoma cells. This research highlights phyllanthin's potential as a chemotherapeutic agent (You et al., 2021).
Bioavailability Enhancement
Research has been conducted on developing drug delivery systems to enhance the oral bioavailability of phyllanthin. These systems, like self-microemulsifying drug delivery systems (SMEDDS), are crucial for improving the effectiveness of phyllanthin in therapeutic applications (Hanh et al., 2015).
Eigenschaften
CAS-Nummer |
116174-65-3 |
|---|---|
Produktname |
Phyllanthimide |
Molekularformel |
C15H20N2O2 |
Molekulargewicht |
260.33 g/mol |
IUPAC-Name |
3-(dimethylamino)-1-(2-phenylethyl)piperidine-2,6-dione |
InChI |
InChI=1S/C15H20N2O2/c1-16(2)13-8-9-14(18)17(15(13)19)11-10-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3 |
InChI-Schlüssel |
ALIBGDLGPQIBDM-UHFFFAOYSA-N |
SMILES |
CN(C)C1CCC(=O)N(C1=O)CCC2=CC=CC=C2 |
Kanonische SMILES |
CN(C)C1CCC(=O)N(C1=O)CCC2=CC=CC=C2 |
Synonyme |
phyllanthimide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



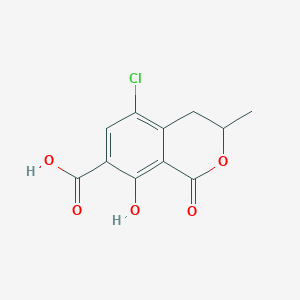
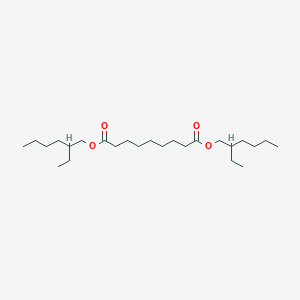
![(5R,6R,7R,8S)-8-Hydroxy-7-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole-6-carboxylic acid](/img/structure/B44396.png)
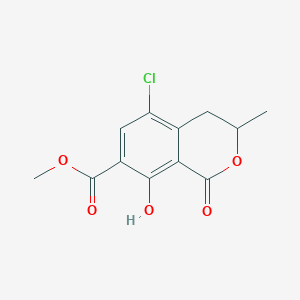
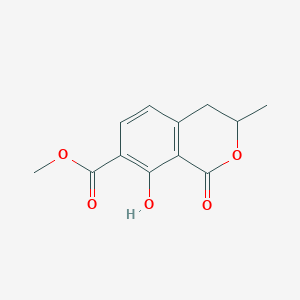
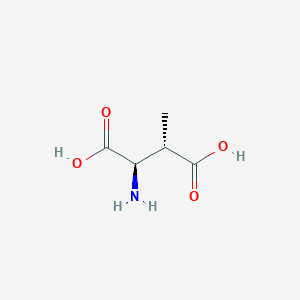

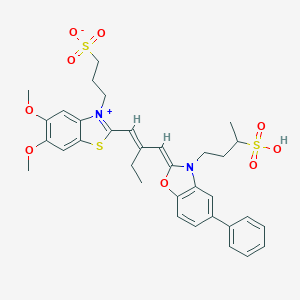
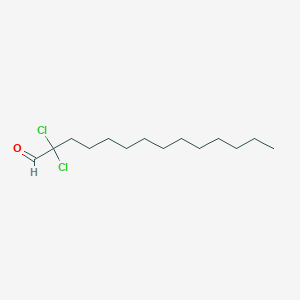
![Silane, (1,1-dimethylethyl)dimethyl[(1-methyl-3-butynyl)oxy]-](/img/structure/B44415.png)
